![molecular formula C22H18N2O5 B2396777 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide CAS No. 946367-55-1](/img/structure/B2396777.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide
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Description
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown promise in various studies due to its unique properties and potential applications. In
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biomass Catalytic Conversion
A study integrated biomass catalytic conversion with organic synthesis techniques, using N-acetylglucosamine as the primary feedstock. The first phase involved its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employed a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound . This process demonstrates the feasibility of converting biomass into valuable chemical precursors and the synthesis of novel compounds through green chemistry principles .
Anti-Microbial Activity
Synthetic carbamothioyl-furan-2-carboxamide derivatives could be potent anti-microbial agents .
Structural Characterization
Furan derivatives can be used to map close interatomic contacts that occur within a crystal lattice .
Antibacterial Activity
Some nitrofurantoin analogues, which are furan derivatives, were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(15-5-8-18-20(12-15)29-13-28-18)23-16-6-7-17-14(11-16)3-1-9-24(17)22(26)19-4-2-10-27-19/h2,4-8,10-12H,1,3,9,13H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZLPVJVSVAMKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
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